![molecular formula C18H13FN2O2 B3384037 3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid CAS No. 519137-39-4](/img/structure/B3384037.png)
3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid
Overview
Description
The compound “3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Synthesis Analysis
The synthesis of similar fluorinated pyrazoles has been reported in the literature. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of similar fluorinated pyrazoles has been studied extensively. Fluorinated pyrazoles play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .Chemical Reactions Analysis
The chemical reactions involving similar fluorinated pyrazoles have been explored. For instance, a collection of potent antimicrobials consisting of novel 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles has been synthesized and tested for antibacterial activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar fluorinated pyrazoles have been analyzed. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptors and donors, freely rotating bonds, and polar surface area of a similar compound, 3-(4-Fluorophenyl)propanoic acid, have been reported .Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on similar fluorinated pyrazoles are promising. For instance, the synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . The direct formation of the C-F bond by fluorinase is the most effective and promising method . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-12H,(H,22,23)/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWXEYLKLHHKTH-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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